molecular formula C8H8OS B13636057 1-(4-Vinylthiophen-2-yl)ethanone

1-(4-Vinylthiophen-2-yl)ethanone

Katalognummer: B13636057
Molekulargewicht: 152.22 g/mol
InChI-Schlüssel: ASWXYKTVGJHUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Vinylthiophen-2-yl)ethanone is an organic compound with the molecular formula C₈H₈OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group and an ethanone group attached to the thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Vinylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-vinylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Vinylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(4-Vinylthiophen-2-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Vinylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The vinyl group and thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Vinylthiophen-2-yl)ethanone is unique due to the presence of both a vinyl group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H8OS

Molekulargewicht

152.22 g/mol

IUPAC-Name

1-(4-ethenylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H8OS/c1-3-7-4-8(6(2)9)10-5-7/h3-5H,1H2,2H3

InChI-Schlüssel

ASWXYKTVGJHUOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CS1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.